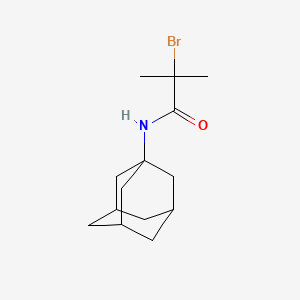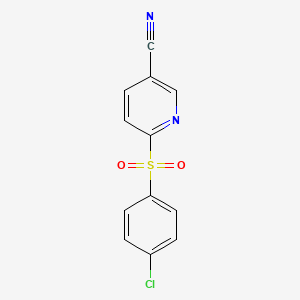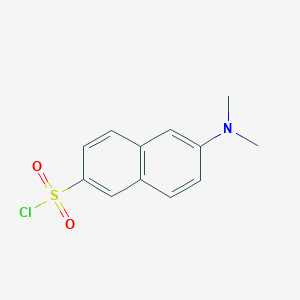
N1-(1-adamantyl)-2-bromo-2-methylpropanamide
描述
N1-(1-adamantyl)-2-bromo-2-methylpropanamide is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their stability and reactivity . The compound’s structure includes a bromine atom and a methyl group attached to a propanamide backbone, making it a versatile intermediate in organic synthesis.
准备方法
The synthesis of N1-(1-adamantyl)-2-bromo-2-methylpropanamide typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of bromine or iodine as halogenating agents, with the formation of a stable 1-adamantyl cation intermediate . Industrial production methods may utilize similar synthetic routes but on a larger scale, optimizing reaction conditions to increase yield and purity.
化学反应分析
N1-(1-adamantyl)-2-bromo-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents used.
Radical Reactions: The adamantane moiety can participate in radical reactions, leading to the formation of diverse products.
Common reagents used in these reactions include benzophenone for radical reactions and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N1-(1-adamantyl)-2-bromo-2-methylpropanamide has several scientific research applications:
作用机制
The mechanism of action of N1-(1-adamantyl)-2-bromo-2-methylpropanamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can disrupt enzyme activity or alter cellular processes, leading to its observed biological effects.
相似化合物的比较
N1-(1-adamantyl)-2-bromo-2-methylpropanamide can be compared with other adamantane derivatives, such as:
1-aminoadamantane: Known for its antiviral properties.
1-adamantylamine: Used in the synthesis of various pharmaceuticals.
Adamantane carboxylic acid: Utilized in the production of advanced materials.
属性
IUPAC Name |
N-(1-adamantyl)-2-bromo-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKOGKRBNVSSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383594 | |
| Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54059-85-7 | |
| Record name | N1-(1-adamantyl)-2-bromo-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl n-[(4-butyl-5-mercapto-4h-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1621035.png)




![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)



![1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine](/img/structure/B1621053.png)

